Welcome to the BenchChem Online Store!
molecular formula C9H11BN2O3 B8649693 (5-Methoxy-1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid

(5-Methoxy-1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid

Cat. No. B8649693
M. Wt: 206.01 g/mol
InChI Key: FQQNBFVWDZFQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07470680B2

Procedure details

To a white suspension of 5-methoxy-1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid (500 mg, 2.60 mmol) in tetrahydrofuran (25 mL) was added sodium hydride (281 mg, 11.72 mmol) in several portions at 0° C., the resulting light grey suspension was stirred for 30 min, followed by dropwise addition of iodomethane (1664 mg, 11.72 mmol) in syringe. The mixture was continued stirring at 0° C. for 2 hr and the reaction was quenched with conc. HCl at 0° C. to ˜pH 6, MeOH (20 mL) was added, stirred for 2 min, the resulting suspension was passed through a thin layer silica gel with 10 mL MeOH. The collected solution was concentrated on rotary vacuo, and purified on PrepHPLC to afford the expected product, 5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid (398 mg, 74%) as a grey gum. 1H-NMR (500 MHz, MeOD) δ ppm 3.33 (ddd, J=3.20, 1.83, 1.68 Hz, 3 H) 4.24 (s, 3 H) 6.62 (d, J=2.44 Hz, 1 H) 7.71 (d, J=3.36 Hz, 1 H) 8.39 (s, 1 H); Mass spec 207.16 (MH+) Calc for C9H11BN2O3 206.09.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
281 mg
Type
reactant
Reaction Step Two
Quantity
1664 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[CH:9]=[CH:10][NH:11][C:6]2=[CH:5][C:4]=1[B:12]([OH:14])[OH:13].[H-].[Na+].I[CH3:18]>O1CCCC1>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[CH:9]=[CH:10][N:11]([CH3:18])[C:6]2=[CH:5][C:4]=1[B:12]([OH:14])[OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C(C=C2C(=N1)C=CN2)B(O)O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
281 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1664 mg
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
the resulting light grey suspension was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was continued stirring at 0° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with conc. HCl at 0° C.
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 2 min
Duration
2 min
CONCENTRATION
Type
CONCENTRATION
Details
The collected solution was concentrated on rotary vacuo
CUSTOM
Type
CUSTOM
Details
purified on PrepHPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C2C(=N1)C=CN2C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.